Avicenol A
Description
Contextualization of Specialized Metabolites from Mangrove Flora in Contemporary Phytochemistry
Mangrove ecosystems represent unique and highly adapted plant communities thriving in the intertidal zones of tropical and subtropical regions. These environments, characterized by extreme salinity, temperature fluctuations, and anoxic soil conditions, necessitate specialized adaptations in the resident flora. Such adaptations often manifest as the production of unique and diverse arrays of specialized metabolites, also known as secondary metabolites researchgate.netijcrt.orgd-nb.info.
Contemporary phytochemistry increasingly recognizes mangroves as a significant reservoir for the discovery of novel therapeutic agents, building upon their extensive traditional medicinal uses ijcrt.orgd-nb.infonih.gov. Chemical investigations of mangrove species have revealed a rich tapestry of phytochemical classes, including terpenoids, tannins, steroids, alkaloids, flavonoids, saponins, naphthoquinones, and iridoid glucosides, among others researchgate.netijcrt.orgd-nb.infonih.govmdpi.comchemistryjournal.netnih.gov. These compounds contribute to a broad spectrum of reported biological activities, such as antioxidant, antimicrobial, antidiabetic, anti-inflammatory, analgesic, anti-HIV, anticholinesterase, anticancer, and antiviral properties researchgate.netijcrt.orgnih.govmdpi.com. Genera like Rhizophora, Bruguiera, and Avicennia are particularly notable for their phytochemical richness, with Avicennia being the sole genus within the Avicenniaceae family and widely distributed across mangrove habitats globally nih.govnih.govsci-hub.se.
Significance of Bioactive Aromatic Butenolides in Natural Product Discovery
Butenolides, formally recognized as unsaturated γ-lactones, constitute fundamental structural frameworks prevalent in numerous naturally occurring compounds rsc.orgresearchgate.net. These compounds are characterized by a five-membered lactone ring mdpi.com. Within this class, aromatic butenolides, including γ-spiro butenolides, are considered crucial structural motifs due to their presence in a variety of biologically active molecules rsc.org. Their significance in natural product discovery stems from their versatility as building blocks for the synthesis of diverse natural products, encompassing alkaloids, terpenes, steroids, and macrolides rsc.org.
The biological activities associated with butenolides are extensive, covering anti-inflammatory, anti-cancer, antiviral, anticoagulant, antioxidant, anti-psoriatic, cytotoxic, and antimicrobial effects rsc.orgmdpi.com. These compounds are isolated from various natural sources, including marine microorganisms, endophytic fungi associated with plants and animals, and other fungal species researchgate.netmdpi.com. The broad spectrum of bioactivity and structural diversity of aromatic butenolides underscores their importance in the ongoing quest for novel therapeutic agents.
Scope and Research Trajectories Pertaining to Avicenol A
This compound, identified by its ChemBL identifier ChemBL375894 and PubChem CID 11208912, is a naturally derived chemical compound that has garnered interest in life science and biology ontosight.ainih.gov. It was initially isolated from the stem bark of Avicennia alba, a mangrove species belonging to the Avicenniaceae family, collected in Singapore pharm.or.jpresearchgate.net. This compound has also been reported as a constituent of Avicennia marina mdpi.commdpi.com.
The chemical structure of this compound (C17H20O5) is characterized by a molecular weight of 304.34 and typically presents as a solid nih.govpharm.or.jpcymitquimica.com. Its unique architecture features a 1,4-dimethoxynaphthol nucleus fused with a 2-(1-hydroxy-1-methylethyl)-3-hydroxydihydrofuran ring pharm.or.jp.
Research trajectories concerning this compound primarily focus on elucidating its potential as a therapeutic agent ontosight.ai. Studies have explored its biological activities, which include anti-inflammatory, antioxidant, and antimicrobial effects ontosight.ai. Furthermore, this compound has been recognized as a cancer chemopreventive agent cymitquimica.com. Investigations delve into its capacity to inhibit specific enzymes or interact with molecular targets implicated in disease pathways ontosight.ai. Notably, this compound has demonstrated inhibitory potential against NEK2 (less in mitosis gene A-related kinase 2) researchgate.net. In studies related to Hepatitis C Virus (HCV) inhibition, this compound exhibited comparable or superior binding energy to the native ligand for Heat Shock Protein 90 Alpha A1 (HSP90AA1) researchgate.nettjnpr.org. The compound's promising biological profile positions it as an area of active investigation for drug development, although further research is essential to fully understand its biological effects and suitability for therapeutic applications ontosight.ai.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H20O5 | nih.govpharm.or.jpcymitquimica.com |
| Molecular Weight | 304.34 | nih.govpharm.or.jpcymitquimica.com |
| Physical State | Solid | cymitquimica.com |
| Primary Natural Source | Avicennia alba, Avicennia marina | mdpi.compharm.or.jpresearchgate.net |
| PubChem CID | 11208912 | nih.gov |
| ChemBL Identifier | ChemBL375894 | ontosight.ainih.gov |
Table 2: Reported Biological Activities and Molecular Targets of this compound
| Biological Activity/Target | Description | Source |
| Anti-inflammatory | Potential effect observed in research. | ontosight.ai |
| Antioxidant | Potential effect observed in research. | ontosight.ai |
| Antimicrobial | Potential effect observed in research. | ontosight.ai |
| Cancer Chemopreventive | Identified as an agent with cancer chemopreventive properties. | cymitquimica.com |
| NEK2 Inhibition | Reported to inhibit NEK2 (less in mitosis gene A-related kinase 2). | researchgate.net |
| HSP90AA1 Inhibition | Demonstrated comparable or superior binding energy to the native ligand for Heat Shock Protein 90 Alpha A1 (HSP90AA1), suggesting potential in Hepatitis C Virus (HCV) inhibition research. | researchgate.nettjnpr.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
265321-76-4 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2S,3S)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol |
InChI |
InChI=1S/C17H20O5/c1-17(2,19)16-12(18)11-13(20-3)9-7-5-6-8-10(9)14(21-4)15(11)22-16/h5-8,12,16,18-19H,1-4H3/t12-,16-/m0/s1 |
InChI Key |
ZIFQTGAHILVMCO-LRDDRELGSA-N |
SMILES |
CC(C)(C1C(C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(C3=CC=CC=C3C(=C2O1)OC)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avicenol A |
Origin of Product |
United States |
Occurrence, Bioprospecting, and Isolation Methodologies
Natural Sources and Biogeographic Distribution of Avicenol A
This compound is a naturally occurring chemical compound primarily found within specific species of mangrove trees. The study of the distribution of species, known as biogeography, helps in understanding the geographical presence of these plant sources. wikipedia.org Bioprospecting efforts have focused on these mangroves due to their rich and diverse chemical profiles.
Identification of Avicennia Species as Primary Producers (e.g., Avicennia marina, Avicennia alba)
The principal sources of this compound are members of the Avicennia genus, a group of mangrove trees found in intertidal zones of estuarine areas worldwide, south of the Tropic of Cancer. wikipedia.org These plants are highly salt-tolerant and are often pioneer species in colonizing new sediment deposits. wikipedia.orgplantaedb.com Research has successfully isolated this compound and related compounds from several species within this genus, confirming them as the primary producers.
Specifically, Avicennia marina has been identified as a significant source of various chemical constituents, including this compound. researchgate.netnih.govresearchgate.net This species is one of the most widespread mangroves, with a notable presence in the Indo-Pacific region and along the coastlines of the Arabian Peninsula and the Red Sea. researchgate.netnih.gov Similarly, Avicennia alba, commonly found in the coastal and estuarine areas of India, Southeast Asia, and Australia, has been shown to produce this compound, with the compound being isolated from its stem bark. plantaedb.comscribd.com Other species, such as Avicennia germinans and Avicennia officinalis, are also known producers of a wide array of secondary metabolites, making the Avicennia genus a key target for natural product research. researchgate.netwikipedia.org
Table 1: Avicennia Species Reported as Sources of this compound and Related Compounds
| Species Name | Common Name | Plant Part(s) Containing Compound | Geographic Distribution |
|---|---|---|---|
| Avicennia marina | Grey Mangrove / White Mangrove | Leaves, Stem Bark | Indo-Pacific, Red Sea, Persian Gulf, Australia researchgate.netnih.gov |
| Avicennia alba | Api Api Putih / Indian Mangrove | Stem Bark, Aerial Parts | India, Southeast Asia, Australia, Oceania plantaedb.comscribd.com |
| Avicennia germinans | Black Mangrove | Leaves | West Africa, Americas researchgate.net |
| Avicennia officinalis | Indian Mangrove | Leaves | Eastern Indian Ocean, Western Pacific researchgate.netwikipedia.org |
Ecological Factors Influencing this compound Accumulation in Plant Tissues
The production and accumulation of secondary metabolites like this compound in Avicennia species are significantly influenced by the ecological conditions of their mangrove habitat. bioflux.com.ro These plants are subject to various environmental stressors that can trigger physiological responses, including the synthesis of protective chemical compounds. frontiersin.orgresearchgate.net
Key edaphic and environmental factors play a crucial role. frontiersin.org High salinity, elevated water temperatures, and fluctuations in dissolved oxygen levels are predominant stressors in mangrove ecosystems that have been linked to increased production of antioxidants and other bioactive compounds. frontiersin.orgresearchgate.net Nutrient availability, particularly limitations in nitrogen and phosphorus, can also induce stress and affect the growth and metabolic activity of the mangroves. bioflux.com.rofrontiersin.org Furthermore, soil composition (such as the ratio of sand, clay, and silt), tidal frequency, and light intensity are contributing factors that shape the chemical profile of the plant tissues. bioflux.com.roe3s-conferences.org It is hypothesized that these stressors enhance the production of compounds like this compound as a defense mechanism, leading to variable concentrations of the compound depending on the specific biogeographic and local environmental conditions.
Table 2: Ecological Factors Potentially Influencing this compound Accumulation
| Ecological Factor | Potential Influence on Plant | Effect on Compound Accumulation |
|---|---|---|
| Salinity | Induces osmotic stress. frontiersin.orgresearchgate.net | May increase production of protective secondary metabolites. |
| Temperature | High temperatures can cause physiological stress and reduce oxygen solubility. frontiersin.orge3s-conferences.org | Can trigger enhanced synthesis of stress-response compounds. |
| Nutrient Availability | Limitations in nitrogen (N) and phosphorus (P) can stunt growth. bioflux.com.rofrontiersin.org | Nutrient stress may alter metabolic pathways, leading to higher concentrations of certain compounds. |
| Dissolved Oxygen | Low levels in waterlogged soil create hypoxic stress. frontiersin.orgresearchgate.net | Can stimulate the production of antioxidants and other defensive molecules. |
| Soil Substrate | The physical and chemical properties of the soil affect nutrient uptake and stability. bioflux.com.ro | Influences overall plant health and metabolic capacity. |
Advanced Chromatographic and Spectroscopic Isolation Strategies
The isolation of this compound from its natural sources is a multi-step process that relies on advanced chemical separation techniques to extract the target compound from a complex mixture of plant metabolites.
Solvent Extraction and Partitioning Techniques
The initial step in isolating this compound involves solvent extraction from powdered plant material, such as the leaves or bark of Avicennia species. nih.gov This process uses various organic solvents to dissolve and remove the desired compounds from the solid plant matrix. The choice of solvent is critical and is based on the polarity of the target compound. researchgate.net A range of solvents, from non-polar (e.g., n-hexane) to highly polar (e.g., methanol (B129727), water), may be used sequentially to fractionate the extract. nih.gov
Following initial extraction, liquid-liquid partitioning (or solvent partitioning) is employed to further separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous layer and an organic solvent. youtube.comresearchgate.net For instance, a crude methanol extract might be partitioned against ethyl acetate (B1210297) or dichloromethane. researchgate.net This step helps to group compounds of similar polarity, thereby simplifying the mixture and concentrating the fraction containing this compound before further purification. researchgate.net
Table 3: Solvents Commonly Used in Extraction and Partitioning
| Solvent | Polarity | Typical Use |
|---|---|---|
| n-Hexane | Non-polar | Extracting non-polar compounds (e.g., lipids, some aglycone flavonoids). nih.govresearchgate.net |
| Dichloromethane (DCM) | Intermediate Polarity | Used in both initial extraction and partitioning. nih.govresearchgate.net |
| Ethyl Acetate | Intermediate Polarity | Effective for extracting phenolics and flavonoids; widely used in partitioning. researchgate.netresearchgate.net |
| Acetone | Polar Aprotic | Reported to be highly effective for extracting flavonoids from Avicennia species. researchgate.net |
| Methanol / Ethanol (B145695) | Polar Protic | Commonly used for initial broad-spectrum extraction of polar and semi-polar compounds. nih.gov |
| Water | Highly Polar | Used for extracting highly polar compounds and in aqueous layers for partitioning. nih.gov |
Preparative Chromatography for Compound Purification
After preliminary separation, preparative chromatography is the primary technique used to isolate pure this compound. welch-us.com Unlike analytical chromatography, which focuses on identifying and quantifying substances, preparative chromatography aims to purify significant quantities of a compound for further use, such as structural elucidation or bioactivity studies. teledynelabs.com This technique can be scaled from milligrams to kilograms. evotec.comsorbtech.com
The most common methods are preparative High-Performance Liquid Chromatography (HPLC) and column chromatography. teledynelabs.comhilarispublisher.com In these processes, the concentrated extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel for normal-phase or C18-bonded silica for reversed-phase). sorbtech.comsantaisci.com A mobile phase (solvent or solvent mixture) is then pumped through the column, and the components of the mixture separate based on their differential affinities for the stationary and mobile phases. hilarispublisher.com Fractions are collected as they elute from the column, and those containing the pure target compound are combined. welch-us.com
Orthogonal Methodologies for Enhanced Purity and Yield
To achieve the highest possible purity, especially when dealing with complex natural extracts containing structurally similar compounds, orthogonal chromatographic methodologies are employed. biotage.com Orthogonal chromatography involves using two or more separation techniques that operate on different chemical principles. santaisci.com A common approach is to combine normal-phase chromatography with reversed-phase chromatography. biotage.com
Table 4: Comparison of Chromatographic Methodologies
| Methodology | Principle of Separation | Primary Application in Isolation |
|---|---|---|
| Solvent Partitioning | Differential solubility in immiscible liquids. researchgate.net | Initial fractionation of crude extract to reduce complexity. |
| Normal-Phase Chromatography (e.g., Silica Gel) | Adsorption based on polarity. Polar compounds are retained longer. santaisci.com | Purification of compounds from a fractionated extract. |
| Reversed-Phase Chromatography (e.g., C18) | Partitioning based on hydrophobicity. Non-polar compounds are retained longer. sorbtech.comsantaisci.com | High-resolution purification, often used for polar to moderately polar compounds. |
| Orthogonal Chromatography | Combination of two or more separation mechanisms (e.g., normal-phase followed by reversed-phase). biotage.com | Final purification step to remove co-eluting impurities and achieve high purity. |
Elucidation of Biosynthetic Pathways
Proposed Biosynthetic Routes to Avicenol A
The synthesis of the core pterocarpan structure of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through the flavonoid and isoflavonoid pathways.
The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. encyclopedia.pub The initial steps, often referred to as the general phenylpropanoid pathway, convert L-phenylalanine into a key intermediate, p-coumaroyl-CoA. encyclopedia.pubnih.gov This activated molecule serves as a critical junction, directing carbon flow into various downstream secondary metabolic pathways, including the one leading to this compound. encyclopedia.pubfrontiersin.org
The construction of the foundational C6-C3-C6 flavonoid skeleton requires the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is produced from the primary metabolite acetyl-CoA via the acetate (B1210297) pathway. This condensation reaction represents the entry point into flavonoid biosynthesis.
| Precursor | Origin Pathway | Role in this compound Biosynthesis |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Primary aromatic amino acid precursor. encyclopedia.pub |
| p-Coumaroyl-CoA | General Phenylpropanoid Pathway | Key intermediate for condensation to form the chalcone backbone. encyclopedia.pubnih.govfrontiersin.org |
| Malonyl-CoA | Acetate Pathway | Provides two-carbon units for the formation of the A-ring of the flavonoid structure. encyclopedia.pub |
The proposed biosynthetic route from early precursors to the pterocarpan core of this compound involves a sequence of specific enzymatic reactions.
Chalcone Formation : Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA molecules to form naringenin chalcone. In many legumes, CHS acts in concert with chalcone reductase (CHR) to produce isoliquiritigenin, a key intermediate for 5-deoxy-isoflavonoids. encyclopedia.pubnih.gov
Isomerization to a Flavanone : The chalcone is then cyclized by chalcone isomerase (CHI) to form a flavanone, such as naringenin or liquiritigenin. encyclopedia.pub
Branching into Isoflavonoid Pathway : The critical branching step is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS introduces a 2,3-aryl migration in the flavanone ring, converting it to a 2-hydroxyisoflavanone. frontiersin.orgnih.govnih.gov
Dehydration to an Isoflavone : A 2-hydroxyisoflavanone dehydratase (HID) then removes a water molecule to form the stable isoflavone core, such as daidzein or genistein. frontiersin.orgnih.govnih.gov
Reductive Steps : The isoflavone undergoes a series of reductions. Isoflavone reductase (IFR) reduces the double bond in the C-ring to produce an isoflavanone. nih.gov This is followed by another reduction catalyzed by vestitone reductase (VR) to yield a 2'-hydroxyisoflavanol intermediate. nih.gov
Final Ring Closure : The final step in forming the characteristic tetracyclic pterocarpan skeleton is a stereospecific cyclization of the 2'-hydroxyisoflavanol. This reaction is catalyzed by pterocarpan synthase (PTS), an enzyme identified as a dirigent domain-containing protein, which completes the formation of the benzofuro[3,2-c]chromene core structure found in this compound. nih.govnih.gov
| Enzyme | Abbreviation | Function in the Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. encyclopedia.pubnih.gov |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. encyclopedia.pubnih.gov |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. encyclopedia.pubnih.gov |
| Chalcone synthase | CHS | Catalyzes the formation of the chalcone backbone. encyclopedia.pubnih.gov |
| Chalcone isomerase | CHI | Cyclizes the chalcone to a flavanone. encyclopedia.pub |
| Isoflavone synthase | IFS | Catalyzes the aryl migration to form a 2-hydroxyisoflavanone, the committed step for isoflavonoids. frontiersin.orgnih.govnih.gov |
| 2-Hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to an isoflavone. frontiersin.orgnih.govnih.gov |
| Isoflavone reductase | IFR | Reduces the isoflavone to an isoflavanone. nih.gov |
| Vestitone reductase | VR | Reduces the isoflavanone to a 2'-hydroxyisoflavanol. nih.gov |
| Pterocarpan synthase | PTS | Catalyzes the final cyclization to form the pterocarpan skeleton. nih.govnih.gov |
The biosynthesis of this compound is deeply embedded within the major plant secondary metabolic networks.
Phenylpropanoid Pathway : This pathway provides the essential C6-C3 building block (p-coumaroyl-CoA) for not only this compound but also for a vast array of other natural products, including lignin, other flavonoids, coumarins, and stilbenes. encyclopedia.pubnih.govfrontiersin.orgnih.gov The regulation of the initial enzymes like PAL, C4H, and 4CL is crucial as it controls the total flux of metabolites into these diverse branches. nih.gov
Flavonoid Biosynthesis : this compound biosynthesis is a specific branch of the flavonoid pathway. It shares the common intermediates chalcone and flavanone with other flavonoid classes such as flavones, flavonols, and anthocyanins. nih.gov The enzyme isoflavone synthase (IFS) acts as the key gatekeeper, diverting the metabolic flow from the general flavonoid pathway specifically toward the production of isoflavonoids, including the pterocarpans. nih.gov
Genetic and Transcriptomic Studies of Biosynthesis
While specific genetic studies targeting this compound are scarce, research on model legumes provides a strong framework for understanding the genetic basis and regulatory control of its biosynthesis.
Genes encoding nearly all the key enzymes in the isoflavonoid and pterocarpan biosynthetic pathways have been identified and characterized, primarily from leguminous species like soybean (Glycine max), Medicago truncatula, and Lotus japonicus. nih.gov These identified genes serve as orthologous references for the enzymes presumed to be involved in this compound synthesis. For instance, the gene encoding the final enzyme, pterocarpan synthase (PTS), was identified in Glycyrrhiza echinata (GePTS1) and soybean (GmPTS1), revealing its identity as a dirigent-like protein. nih.gov
| Enzyme | Encoding Gene (Example from Model Species) |
|---|---|
| Chalcone synthase | CHS (e.g., GmCHS8 in soybean) frontiersin.org |
| Chalcone isomerase | CHI |
| Isoflavone synthase | IFS (e.g., GmIFS in soybean) nih.gov |
| Isoflavone reductase | IFR |
| Pterocarpan synthase | PTS (e.g., GmPTS1 in soybean) nih.govresearchgate.net |
The biosynthesis of isoflavonoids, including pterocarpans like this compound, is tightly regulated at the transcriptional level. nih.gov The expression of the biosynthetic genes is often coordinated and can be induced by various developmental and environmental signals, such as pathogen attack or UV radiation. nih.govnih.gov This inducibility is consistent with the role of many pterocarpans as phytoalexins, which are antimicrobial defense compounds. nih.govnih.gov
Key regulators of the pathway are transcription factors (TFs), particularly those from the R2R3-MYB family. nih.gov For example, studies in soybean have shown that specific MYB TFs can activate the expression of genes like CHS, a crucial entry point into the pathway. frontiersin.org In Sophora flavescens, the application of elicitors like methyl jasmonate was shown to increase transcript levels of multiple pathway genes, including PAL, C4H, 4CL, CHS, CHR, CHI, IFS, and IFR, leading to enhanced pterocarpan production. researchgate.net This complex regulatory network ensures that compounds like this compound are produced in the right place, at the right time, and in the required amounts.
Synthetic Chemistry Endeavors
Total Synthesis Efforts for Avicenol A
The total synthesis of this compound has been achieved through practical and efficient methodologies, notably a "one-step synthesis" developed by Barry B. Snider and co-workers. ctdbase.orgthegoodscentscompany.comscilit.com
The "one-step synthesis" approach to this compound, along with related 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofurans, highlights a highly convergent retrosynthetic strategy. The key disconnections in this synthesis are centered around the formation of the benzofuran (B130515) core from simpler, readily available precursors. The strategy relies on the addition of specific Grignard reagents to optically pure α,β-epoxy aldehydes. ctdbase.orgthegoodscentscompany.comscilit.com This implies a strategic disconnection that effectively assembles the complex polycyclic system in a single major bond-forming event, leveraging the pre-existing stereochemistry of the chiral building blocks. ctdbase.orgthegoodscentscompany.com
The "one-step synthesis" itself represents a significant methodological advancement for constructing the challenging 2,3-dihydro-3-hydroxy-2-hydroxyalkylbenzofuran motif present in this compound. ctdbase.orgthegoodscentscompany.comscilit.com This method involves the addition of Grignard reagents, generated via low-temperature halogen-metal exchange of acetoxy iodocoumarins or acetoxy bromonaphthalene, to epoxy aldehyde (S)-26. ctdbase.orgthegoodscentscompany.comscilit.com This particular approach allows for the direct formation of the complex natural product, streamlining what would typically be a multi-step sequence. The efficiency of this one-step transformation underscores its novelty in synthesizing such intricate structures. ctdbase.orgthegoodscentscompany.com
A crucial aspect of the total synthesis of this compound is its stereochemical control. The synthesis utilizes readily available optically pure α,β-epoxy aldehydes as starting materials. ctdbase.orgthegoodscentscompany.comscilit.com This is a direct application of the "chiral pool" strategy, where the inherent chirality of the starting material dictates the stereochemistry of the newly formed chiral centers in the product. hznu.edu.cn For instance, the synthesis of this compound (9t) results in the (2S,3S) configuration, which is consistent with its natural form. ctdbase.orgthegoodscentscompany.comtheses.fr This highlights a highly stereoselective and enantioselective approach, ensuring the formation of the desired single stereoisomer.
Design and Synthesis of this compound Analogues and Derivatives
The exploration of this compound analogues and derivatives is crucial for understanding the structural features responsible for their biological activities and for developing new compounds with optimized properties.
While specific structure-guided design efforts solely for this compound analogues are not extensively detailed in the provided search results, the synthetic methodology developed for this compound by Snider and co-workers is versatile enough to produce several structurally related natural products. ctdbase.orgthegoodscentscompany.com These include brosimacutin G, vaginidiol, vaginol, smyrindiol, and xanthoarnol, all synthesized from similar optically pure epoxy aldehydes but with different Grignard reagents. ctdbase.orgthegoodscentscompany.com This demonstrates an implicit structure-guided approach, where variations in the Grignard reagent lead to different substitution patterns around the core benzofuran or furanocoumarin scaffold, providing a series of modified compounds for potential biological evaluation.
The following table summarizes some of the compounds synthesized alongside this compound using similar one-step methodologies:
| Compound Name | Starting Epoxy Aldehyde | Grignard Reagent Precursor | PubChem CID |
| This compound | (S)-26 | Acetoxy bromonaphthalene 41 | 11208912 |
| Brosimacutin G | Epoxy aldehyde | Electron-deficient resorcinols | 11325738 |
| Vaginidiol | (S)-26 | Acetoxy iodocoumarin 35d | 11817856 |
| Vaginol | (S)-26 | Acetoxy iodocoumarin 40 | 16062330 |
| Smyrindiol | (S)-26 | Acetoxy iodocoumarin (structure not specified, but related) | 92261439 |
| Xanthoarnol | (S)-26 | Acetoxy iodocoumarin (structure not specified, but related) | 11482406 |
The synthesis of a range of natural products, including this compound, Avicenol C, and Avicenol B, from the Avicennia genus, indicates an inherent diversity in their chemical scaffolds, which can be leveraged for SAR studies. scilit.comsphinxsai.comfda.gov While this compound is a dihydronaphthofuran derivative, other compounds like Avicequinone C are furanonaphthoquinones, sharing a common core but with different oxidation states and functionalities. scilit.comnih.gov Such structural variations, even within naturally occurring compounds, provide a basis for understanding how modifications to the naphthofuran/dihydrofuran scaffold influence biological activity. General SAR studies involve iteratively modifying chemical structures to optimize properties like potency, selectivity, and pharmacokinetic profiles. nih.gov The ability to synthesize these diverse scaffolds, whether naturally occurring or designed, is fundamental to elucidating the structure-activity relationships within this class of compounds.
Molecular and Cellular Biological Activities
In Vitro Pharmacological Characterization of Avicenol A
This compound, a natural naphthoquinone derivative, has been investigated for its pharmacological properties in various in vitro and in vivo models, highlighting its potential therapeutic applications.
Studies have explored this compound's capacity to inhibit cancer development and its direct effects on cellular viability.
While direct in vitro experimental data detailing this compound's specific modulation of Mitosis Gene A-related Kinase 2 (NEK2) is not extensively detailed in the provided literature, in silico approaches have been employed to explore potential interactions between compounds from Avicennia marina, including this compound, and NEK2 tjnpr.org. NEK2 is a serine/threonine kinase crucial for mitotic entry and centrosome separation, and its overexpression is linked to tumorigenesis and drug resistance across various malignancies nih.govnih.gov. Further in vitro investigations are warranted to elucidate the precise mechanisms and extent of this compound's modulation of NEK2 activity.
This compound has demonstrated significant cancer chemopreventive potential. In screening studies for anti-tumor promoters, this compound (identified as compound 9) exhibited potent inhibitory activities against Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. Notably, this inhibitory effect was observed without inducing cytotoxicity capes.gov.br. Furthermore, this compound displayed a marked inhibitory effect on mouse skin tumor promotion in an in vivo two-stage carcinogenesis test, suggesting its utility as a potent cancer chemopreventive agent capes.gov.br.
Table 1: Cancer Chemopreventive Activities of this compound
| Assay/Model | Effect of this compound | Reference |
| Epstein-Barr Virus Early Antigen (EBV-EA) Activation (Raji cells) | Potent inhibitory activity without cytotoxicity | capes.gov.br |
| Mouse Skin Tumor Promotion (in vivo) | Marked inhibitory effect in a two-stage carcinogenesis test | capes.gov.br |
This compound has been identified as a compound with promising anti-Hepatitis C Virus (HCV) activity, particularly through its interaction with key host proteins.
Molecular docking studies have revealed that this compound, along with other compounds isolated from Avicennia marina, demonstrates significant target engagement with Heat Shock Protein 90 Alpha A1 (HSP90AA1). This compound exhibited binding energy to HSP90AA1 that was comparable to or even superior to that of the native ligand (P54), which has a binding energy of -9.321 kcal/mol tjnpr.orgtjnpr.orgresearchgate.net. This strong binding suggests that this compound could interfere with the function of HSP90AA1, a host protein crucial for the replication and assembly of the Hepatitis C virus tjnpr.orgtjnpr.org. This interaction provides a molecular basis for the observed anti-HCV potential of Avicennia marina extracts and points to this compound as a key active constituent in this regard tjnpr.orgtjnpr.orgresearchgate.net.
Table 2: this compound's Binding Energy to HSP90AA1 in HCV Context
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Native Ligand (P54) | HSP90AA1 | -9.321 | tjnpr.orgtjnpr.orgresearchgate.net |
| This compound | HSP90AA1 | Comparable to or superior to native ligand | tjnpr.orgtjnpr.orgresearchgate.net |
While extracts from Avicennia species have been reported to possess various in vitro bioactivities, including enzyme inhibition (such as α-amylase and α-glucosidase), antioxidant potential (e.g., DPPH, ABTS, superoxide (B77818) scavenging, metal chelating), and anti-inflammatory activity (e.g., protein denaturation) nih.govresearchgate.neteurekaselect.com, specific and detailed in vitro data directly attributing these activities to isolated this compound are not explicitly provided in the current literature. Research on these specific bioactivities for this compound as a single compound remains an area for further focused investigation.
Pre Clinical Assessment of Biological Efficacy
In Vivo Investigations in Animal Models
In vivo studies in animal models are essential for understanding how a compound behaves within a living system, including its efficacy in disease contexts and its pharmacodynamic responses. creative-animodel.comresearchgate.net
Research has explored the efficacy of Avicennia plant extracts, which contain Avicenol A, in various disease models. For instance, ethanol (B145695) extracts of Avicennia alba have shown significant anti-inflammatory activity in acute inflammatory models, such as carrageenan-induced rat paw edema. psu.edu These studies demonstrated a dose-dependent reduction in paw volume, indicating a therapeutic effect on inflammation. psu.edu
Furthermore, Avicennia marina extracts, containing compounds like this compound, have exhibited cytotoxic and antiproliferative effects in various cancer cell lines, including human promyelocytic leukemia HL-60 cells, L-929 mouse fibroblasts, and K562 human chronic myeloid leukemia cells. unimib.itencyclopedia.pub These effects were observed in a concentration- and time-dependent manner, with some studies indicating apoptosis as a mechanism of cell death. unimib.itencyclopedia.pub While these studies often use crude extracts, they suggest the potential of this compound and other Avicennia constituents in these disease models.
Pharmacodynamic studies aim to understand the biochemical and physiological effects of a compound and its mechanism of action within the organism. creative-biolabs.com For Avicennia compounds, including this compound, investigations have focused on their interactions with specific molecular targets. Molecular docking studies have indicated that this compound, along with other Avicennia compounds, can interact with key proteins involved in disease pathways. tjnpr.orgtjnpr.org
For example, this compound has shown comparable or superior binding energy to the native ligand for Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), a protein implicated in various cellular processes and disease progression, including Hepatitis C virus (HCV) infection. tjnpr.orgtjnpr.org Additionally, this compound has demonstrated binding energy to Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, suggesting a potential anti-inflammatory mechanism. tjnpr.orgtjnpr.org These findings provide insights into the potential molecular targets through which this compound may exert its biological effects.
Table 1: Key Molecular Targets and Binding Energies of this compound and Related Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) | Native Ligand Binding Energy (kcal/mol) |
| This compound | HSP90AA1 | Comparable/Superior | -9.321 tjnpr.orgtjnpr.org |
| This compound | TNF-α | -6.364 tjnpr.orgtjnpr.org | -5.287 tjnpr.orgtjnpr.org |
| Avicenol C | TNF-α | -6.151 tjnpr.orgtjnpr.org | -5.287 tjnpr.orgtjnpr.org |
| Avicenol C | HSP90AA1 | -10.369 tjnpr.orgtjnpr.org | -9.321 tjnpr.orgtjnpr.org |
| Avicennone D | AKT1 | -7.074 tjnpr.orgtjnpr.org | -5.726 tjnpr.orgtjnpr.org |
| Avicennone D | TNF-α | -5.282 tjnpr.orgtjnpr.org | -5.287 tjnpr.orgtjnpr.org |
Comparative Biological Activity of this compound and Related Natural Products
Understanding the biological activity of this compound in comparison to its structural analogs and other constituents from Avicennia species is crucial for identifying lead compounds and optimizing their therapeutic potential.
Avicennia plants are a rich source of diverse bioactive compounds, including naphthoquinones, flavonoids, and triterpenoids. unimib.itresearchgate.net this compound and Avicenol C are both naphthofuran derivatives found in Avicennia marina and Avicennia alba. nih.govunimib.itnih.govpakbs.org Studies have shown that both this compound and Avicenol C, along with other naphthoquinone derivatives like avicennones and avicequinones, exhibit moderate cytotoxic and antibacterial activities. unimib.itpakbs.org
Comparative molecular docking studies have revealed that this compound and Avicenol C, along with other Avicennia compounds, demonstrate varying affinities for specific biological targets. For instance, in the context of inhibiting Hepatitis C virus, both this compound and Avicenol C showed favorable binding energies to TNF-α and HSP90AA1, with Avicenol C exhibiting a notably lower binding energy to HSP90AA1 compared to the native ligand. tjnpr.orgtjnpr.org This suggests that while both compounds share some biological activities, there might be subtle differences in their potency or target specificity.
Table 2: Comparative Binding Energies of this compound and Avicenol C to Key Proteins
| Compound | Target Protein | Binding Energy (kcal/mol) |
| This compound | TNF-α | -6.364 tjnpr.orgtjnpr.org |
| Avicenol C | TNF-α | -6.151 tjnpr.orgtjnpr.org |
| This compound | HSP90AA1 | Comparable/Superior tjnpr.orgtjnpr.org |
| Avicenol C | HSP90AA1 | -10.369 tjnpr.orgtjnpr.org |
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a compound's chemical structure influence its biological activity. mdpi.comnih.govslideshare.netunthsc.edu For this compound and its analogs, SAR investigations aim to identify the key structural features responsible for their observed bioactivities.
Advanced Analytical Methodologies for Research
Chromatographic Separations Coupled with Advanced Detection
Chromatographic methods are fundamental for the isolation, purification, and quantitative analysis of chemical compounds from complex mixtures. When coupled with advanced detectors, they offer robust platforms for detailed chemical profiling.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for assessing the purity and quantifying chemical compounds in various samples. It achieves separation based on differential interactions between the analytes and a stationary phase, driven by a high-pressure mobile phase. filab.frauroraprosci.com The detection of separated components is typically performed using UV detectors or mass spectrometers. For purity assessment, HPLC software can assign metrics like purity angle and purity threshold, though manual review of spectral plots is essential to identify potential coelution. auroraprosci.comnih.gov In the context of Avicenol A, chromatographic techniques, including column chromatography and preparative Thin-Layer Chromatography (TLC), were instrumental in its isolation from Avicennia alba extracts. pharm.or.jp While specific HPLC parameters for the purity and quantification of this compound were not detailed in the provided research findings, HPLC would typically be employed to ensure the isolated compound's homogeneity and to determine its concentration in research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool particularly suited for the qualitative and quantitative analysis of volatile and semi-volatile compounds. filab.frinnovatechlabs.com In metabolite profiling, GC-MS is considered a gold standard for analyzing primary metabolites in complex biological samples, offering a balance of sensitivity and reliability. nih.govnih.govmeasurlabs.com The technique involves the separation of components in the gas phase by a chromatographic column, followed by their identification and quantification based on their mass-to-charge ratio (m/z) fragmentation patterns in the mass spectrometer. innovatechlabs.com Although this compound is a natural product derived from plants, specific GC-MS data for its metabolite profiling were not found in the provided research. However, GC-MS is broadly applied in plant metabolomics to identify and quantify a wide array of compounds, making it a relevant technique for understanding the broader metabolic context of this compound's production and presence in biological systems. koreascience.kralgimed.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), also known as UHPLC-MS, represents an advanced evolution of HPLC, offering significantly improved speed, resolution, and sensitivity. auroraprosci.comandelynbio.com This is achieved by employing columns packed with smaller particles (sub-2 µm), which necessitates higher operating pressures. auroraprosci.com The coupling of UPLC with mass spectrometry (UPLC-MS/MS) enables high-throughput quantification and identification of compounds in complex matrices, making it highly valuable in early drug discovery and other high-volume analytical scenarios. sisweb.comorientjchem.orgresearchgate.netreddit.com While the provided information does not include specific UPLC-MS data or high-throughput analysis protocols for this compound, this technique would be highly beneficial for rapidly screening samples containing this compound, especially in studies requiring quick turnaround times or involving large numbers of samples.
Spectroscopic Techniques for Structural Confirmation in Research Contexts
Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds, providing detailed information about their atomic connectivity, functional groups, and spatial arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds, including the differentiation of isomers. muni.czmdpi.com It provides detailed information on the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule, revealing connectivity, functional groups, and stereochemistry through characteristic chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) enhancements. innovatechlabs.commdpi.com
For this compound (compound 4), comprehensive ¹H NMR and ¹³C NMR spectral data were crucial in its structural elucidation. The ¹H NMR spectrum showed distinctive signals, including symmetrical four-spin proton signals indicative of a 1,4-dimethoxynaphthol nucleus. Two 3H singlets at δH 4.12 and 4.03 were assigned to methoxyl groups, with NOE enhancements observed between these methoxyls and a 2H-doublet at δH 8.04, further supporting the naphthol core. pharm.or.jp The presence of a 2-(1-hydroxy-1-methylethyl)-3-hydroxydihydrofuran ring fused to the naphthol skeleton was proposed based on the appearance of two 3H singlets at δH 1.33 and 1.35, and AB-type doublets at δH 4.44 and 5.69 (J=4.0 Hz). pharm.or.jp
The ¹³C NMR spectrum provided complementary information, with a quaternary carbon linked to an oxygen atom at δC 71.39 and a methine carbon at δC 97.24. C-H long-range correlations in the HMBC spectrum confirmed the connectivity of these carbons with the methyl groups. pharm.or.jp The trans-configuration of the two substituents on the dihydrofuran ring was proposed based on the small coupling constant (J=4.0 Hz) of the AB-type doublets and the absence of NOE enhancement between the two methine doublets at δH 4.44 and 5.69. pharm.or.jp
Table 1: Selected ¹H NMR Spectral Data for this compound (Compound 4) pharm.or.jp
| Proton Assignment | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (AA'BB') | 8.04 (2H) | d | 8.4 |
| Aromatic (AA'BB') | 7.46 (1H) | t | 8.4 |
| Aromatic (AA'BB') | 7.33 (1H) | t | 8.4 |
| Methoxyls | 4.12 (3H) | s | - |
| Methoxyls | 4.03 (3H) | s | - |
| Methyls (gem-dimethyl) | 1.33 (3H) | s | - |
| Methyls (gem-dimethyl) | 1.35 (3H) | s | - |
| Dihydrofuran CH | 4.44 (1H) | d | 4.0 |
| Dihydrofuran CH | 5.69 (1H) | d | 4.0 |
Table 2: Selected ¹³C NMR Spectral Data for this compound (Compound 4) pharm.or.jp
| Carbon Assignment | Chemical Shift (δC, ppm) |
| Quaternary Carbon (linked to O) | 71.39 |
| Methine Carbon (dihydrofuran) | 97.24 |
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical exact mass. orientjchem.org This precision allows for the unambiguous determination of a compound's elemental composition, even distinguishing between compounds with the same nominal mass but different exact masses. orientjchem.org HRMS is crucial for confirming the molecular formula of newly isolated or synthesized compounds and for identifying unknown components in complex mixtures. nih.govorientjchem.org
For this compound (compound 4), HRMS was employed to establish its molecular formula. The analysis confirmed the molecular formula as C₁₇H₂₀O₅. pharm.or.jp This accurate mass determination is a critical step in the structural elucidation process, providing foundational data for subsequent spectroscopic analyses and confirming the proposed chemical structure.
Table 3: HRMS Data for this compound pharm.or.jp
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₅ |
| Confirmed by | HR-MS |
Future Research Directions and Translational Perspectives
Exploration of Unidentified Biological Activities and Novel Therapeutic Targets
Future research on Avicenol A should prioritize the comprehensive exploration of its as-yet unidentified biological activities and the elucidation of novel therapeutic targets. Recent network pharmacology and molecular docking studies have already highlighted this compound's potential in inhibiting Hepatitis C Virus (HCV) infection by interacting with key proteins, including HSP90AA1. Specifically, this compound has shown comparable or superior binding energy to the native ligand for HSP90AA1, suggesting its inhibitory potential against this target. researchgate.nettjnpr.orgtjnpr.orgresearchgate.net
Furthermore, this compound has been identified as a potential irreversible kinase inhibitor, demonstrating the ability to form a covalent bond with Cysteine 22 (Cys-22) near the catalytic site of NEK2 kinase. tandfonline.com NEK2 is a serine-threonine kinase implicated in cell cycle processes and associated with chemo-resistance in various tumor types. tandfonline.com This finding opens avenues for investigating this compound as a novel anticancer agent, particularly in targeting specific kinase pathways. Broader investigations into the diverse pharmacological activities observed in Avicennia plant extracts, such as anti-diabetic, anti-inflammatory, anti-nociceptive, analgesic, antipyretic, and antioxidant effects, could reveal further therapeutic applications for this compound. kuey.netsphinxsai.comgreenpharmacy.info
Table 1: Binding Energy of this compound and Related Compounds to HSP90AA1
| Compound | Target | Binding Energy (kcal/mol) | Native Ligand Binding Energy (kcal/mol) |
| This compound | HSP90AA1 | Comparable/Superior | -9.321 (P54) tjnpr.orgtjnpr.orgresearchgate.net |
| Avicenol C | HSP90AA1 | -10.369 tjnpr.orgtjnpr.orgresearchgate.net | -9.321 (P54) tjnpr.orgtjnpr.orgresearchgate.net |
| Avicequinone A | HSP90AA1 | Comparable/Superior | -9.321 (P54) tjnpr.orgtjnpr.orgresearchgate.net |
| Avicequinone C | HSP90AA1 | Comparable/Superior | -9.321 (P54) tjnpr.orgtjnpr.orgresearchgate.net |
| Avicennone A-G | HSP90AA1 | Comparable/Superior | -9.321 (P54) tjnpr.orgtjnpr.orgresearchgate.net |
Note: "Comparable/Superior" indicates that the binding energy was either similar to or lower (more favorable) than the native ligand. tjnpr.orgtjnpr.orgresearchgate.net
Advancements in Biosynthetic Engineering for Sustainable Production of this compound
Given that this compound is a natural product primarily isolated from mangrove species like Avicennia marina and Avicennia alba, researchgate.netmdpi.comunimib.itresearchgate.netresearchgate.nettsijournals.compharm.or.jp ensuring its sustainable production is paramount. Future research should focus on advancements in biosynthetic engineering to develop alternative, environmentally friendly, and scalable methods for this compound synthesis. This could involve elucidating the complete biosynthetic pathway of this compound in its natural hosts and then transferring the relevant genes into amenable microbial or plant expression systems.
Strategies such as metabolic engineering could optimize precursor availability and enhance the yield of this compound in engineered organisms. ual.es This approach would reduce reliance on direct extraction from wild mangrove populations, thereby contributing to the conservation of these vital ecosystems while providing a consistent and scalable supply of the compound for research and potential therapeutic development. epa.gov
Development of Second-Generation this compound Analogues with Enhanced Efficacy
The structural framework of this compound, a naphthoquinone analogue, researchgate.netresearchgate.nettsijournals.compharm.or.jp offers a valuable scaffold for medicinal chemistry efforts aimed at developing second-generation analogues with enhanced efficacy, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental in this endeavor, providing insights into how structural modifications influence biological activity. mdpi.comchemrxiv.orgnih.govcas.orgmonash.edu
Future research should systematically synthesize and evaluate this compound derivatives by introducing various functional groups and modifications. This iterative process, guided by computational modeling and in vitro and in vivo assays, aims to identify compounds with superior therapeutic profiles. For instance, understanding the specific structural features that contribute to its inhibitory activity against NEK2 or HSP90AA1 could lead to the design of more potent and targeted inhibitors. tandfonline.com
Integration of Systems Biology and Omics Technologies in this compound Research
The integration of systems biology and various 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) will be instrumental in gaining a holistic understanding of this compound's mechanism of action and its effects on biological systems. quizlet.comisaaa.orgmdpi.comf1000research.commdpi.comnih.govmaastrichtuniversity.nlnih.govfrontiersin.orgresearchgate.net
Network pharmacology, which has already been applied to study this compound's role in HCV inhibition, is an excellent example of this integration, allowing for the identification of multiple targets and pathways affected by the compound. researchgate.nettjnpr.orgtjnpr.orgresearchgate.net Future studies could employ:
Genomics and Transcriptomics: To identify genes and gene expression patterns modulated by this compound, providing insights into its cellular responses. isaaa.orgmdpi.com
Proteomics: To identify and quantify proteins whose expression or modification is altered by this compound, revealing its protein targets and downstream signaling pathways. quizlet.comnih.govmaastrichtuniversity.nl
Metabolomics: To profile metabolic changes induced by this compound, offering a comprehensive view of its impact on cellular metabolism and potential biomarkers of its activity. isaaa.orgmdpi.comnih.govmaastrichtuniversity.nl
By integrating these multi-omics datasets with systems biology approaches, researchers can construct comprehensive molecular networks, predict off-target effects, and identify synergistic combinations with existing therapies, accelerating the translational pipeline. frontiersin.orggatech.edufrontiersin.org
Potential for Collaborative Interdisciplinary Research Initiatives
The complex nature of natural product drug discovery and development necessitates robust collaborative interdisciplinary research initiatives. Future advancements in this compound research will greatly benefit from partnerships between:
Botanists and Ecologists: For sustainable sourcing and understanding the ecological role of this compound-producing plants.
Organic and Synthetic Chemists: For isolation, structural elucidation, and the synthesis of this compound and its analogues.
Pharmacologists and Cell Biologists: For in vitro and in vivo efficacy and mechanism of action studies.
Computational Biologists and Bioinformaticians: For network pharmacology, molecular docking, and the analysis and integration of large-scale omics data.
Bioprocess Engineers: For developing scalable and sustainable production methods.
Such collaborations can accelerate the discovery of new applications, overcome technical challenges, and bridge the gap between basic scientific findings and clinical translation, ultimately maximizing the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. How to formulate a research question investigating Avicenol A’s biochemical mechanisms?
- Methodological Approach : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:
- Population: In vitro cell lines (e.g., cancer cells).
- Intervention: this compound exposure at varying concentrations.
- Outcome: Apoptosis markers (e.g., caspase-3 activation).
- Ensure feasibility by aligning with available instrumentation (e.g., HPLC for quantification) .
Q. What experimental methodologies are recommended for isolating and characterizing this compound from natural sources?
- Step-by-Step Protocol :
Extraction : Use ethanol or methanol solvent systems for plant material maceration.
Purification : Employ column chromatography (silica gel or Sephadex LH-20) followed by HPLC for isolation.
Characterization : Validate structure via NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) .
Q. How to design a dose-response study to evaluate this compound’s anti-inflammatory effects?
- Experimental Design :
- Controls: Include vehicle (DMSO) and positive controls (e.g., dexamethasone).
- Dose Range: Test 0.1–100 µM based on prior IC₅₀ values.
- Assays: Measure TNF-α/IL-6 levels via ELISA and NF-κB activation via luciferase reporter assays.
- Statistical Planning : Use ANOVA with post-hoc Tukey tests; predefine significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How to optimize synthetic pathways for this compound derivatives with enhanced bioavailability?
- Methodological Framework :
Retrosynthetic Analysis : Identify key functional groups (e.g., hydroxyl, ester) for modification.
Stereochemical Considerations : Use chiral catalysts for enantioselective synthesis.
In Silico Screening : Predict ADMET properties via tools like SwissADME or AutoDock .
- Validation : Compare synthetic yields and purity metrics (e.g., HPLC area-under-curve) against natural isolates .
Q. How to resolve contradictions in reported bioactivity data for this compound across studies?
- Analytical Strategy :
- Meta-Analysis : Compile datasets from peer-reviewed studies; assess heterogeneity via I² statistics.
- Source Evaluation : Scrutinize methodologies for variability in cell lines, assay protocols, or solvent systems.
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ATCC cell lines, serum-free media) .
Q. What interdisciplinary approaches can elucidate this compound’s interactions with mitochondrial targets?
- Integrated Workflow :
Molecular Dynamics Simulations : Model this compound’s binding affinity to Complex I/III.
Functional Assays : Measure mitochondrial membrane potential (JC-1 staining) and ATP production.
Omics Integration : Perform transcriptomic analysis (RNA-seq) to identify downstream pathways .
- Ethical Compliance : Obtain institutional approval for animal/human tissue use, if applicable .
Data Management and Reporting
Q. How to ensure reproducibility in this compound research?
- Best Practices :
- Data Archiving : Upload raw spectra, chromatograms, and code to repositories like Zenodo or Figshare.
- Detailed Protocols : Use platforms like Protocols.io to document step-by-step methods.
- Negative Results : Publish non-significant findings to reduce publication bias .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Recommendations :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
- Power Analysis : Precalculate sample sizes to ensure adequate sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
